molecular formula C26H17F3N6O4 B412998 N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-98-0

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B412998
CAS No.: 306765-98-0
M. Wt: 534.4g/mol
InChI Key: XOWJUICXGBHOGE-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H17F3N6O4 and its molecular weight is 534.4g/mol. The purity is usually 95%.
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Biological Activity

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the class of triazolopyrimidines, characterized by a complex heterocyclic structure that contributes to its biological properties. The presence of trifluoromethyl and nitrophenyl groups enhances its lipophilicity and electron-withdrawing capacity, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in cellular processes. For instance, they may target kinases or phosphodiesterases that play roles in cancer cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that triazolopyrimidine derivatives can scavenge free radicals and reduce oxidative stress, contributing to their anticancer effects.
  • Antimicrobial Properties : The structural features of these compounds may also confer antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Biological Activity Overview

Activity Type Description References
AnticancerInhibits tumor growth in various cancer cell lines (e.g., HepG2, MCF-7) ,
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryReduces inflammation markers in vitro and in vivo ,
AntioxidantScavenges free radicals; reduces oxidative stress ,

Case Studies

Several studies have evaluated the biological activity of this compound or structurally related derivatives:

  • Anticancer Activity : A study demonstrated that triazolopyrimidine derivatives significantly inhibited the proliferation of HepG2 liver cancer cells by inducing apoptosis through caspase activation. The IC50 values were found to be lower than those of standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Efficacy : In vitro tests showed that the compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Anti-inflammatory Effects : In a rodent model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to controls. This suggests potential use as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily attributed to its unique triazolo-pyrimidine structure. Key pharmacological properties include:

  • Anticancer Activity : Compounds with similar triazolo-pyrimidine scaffolds have shown promising anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The introduction of trifluoromethyl groups often enhances the efficacy and selectivity of these compounds against cancer cells .
  • Antitubercular Activity : Research indicates that triazolo-pyrimidine derivatives can serve as potential antitubercular agents. These compounds have been synthesized and tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and trifluoromethyl groups can enhance their antitubercular potency .
  • Inhibition of Protein-Protein Interactions : Some derivatives have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology. This inhibition can reactivate p53 function in tumors where it is suppressed, providing a novel approach to cancer treatment .

Case Study 1: Anticancer Screening

A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity against multiple cell lines including SNB-19 and OVCAR-8. The most potent compound exhibited over 85% growth inhibition at low micromolar concentrations. This highlights the potential for further development into clinical candidates for cancer therapy .

Case Study 2: Antitubercular Activity

In vitro assays conducted on synthesized derivatives demonstrated MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. The most effective derivative showed an MIC of 4 μg/mL, indicating strong potential as a new antitubercular agent. This study emphasizes the importance of structural modifications in enhancing drug efficacy against resistant strains .

Properties

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F3N6O4/c1-15-6-5-9-19(10-15)39-20-12-17(11-18(13-20)35(37)38)30-24(36)23-32-25-31-21(16-7-3-2-4-8-16)14-22(26(27,28)29)34(25)33-23/h2-14H,1H3,(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWJUICXGBHOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=N3)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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